Isocorydine

Content Navigation

Researchers using crude Corydalis extracts face batch variability and off-target cardiotoxicity. Isocorydine (CAS 475-67-2) is a high-purity aporphine reference standard that eliminates these confounders.

- >50x selectivity for HCC over normal L-02 hepatocytes; pure G2/M arrest profile.

- Defined pKa 11.75 for precise HPLC mobile-phase calibration and liquid-liquid extraction.

- hERG IC50 >40 µM vs. berberine’s ~3.1 µM, avoiding false-positive cardiotoxicity.

Ideal for reproducible anti-cancer and cardiovascular assays with reliable B2B supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

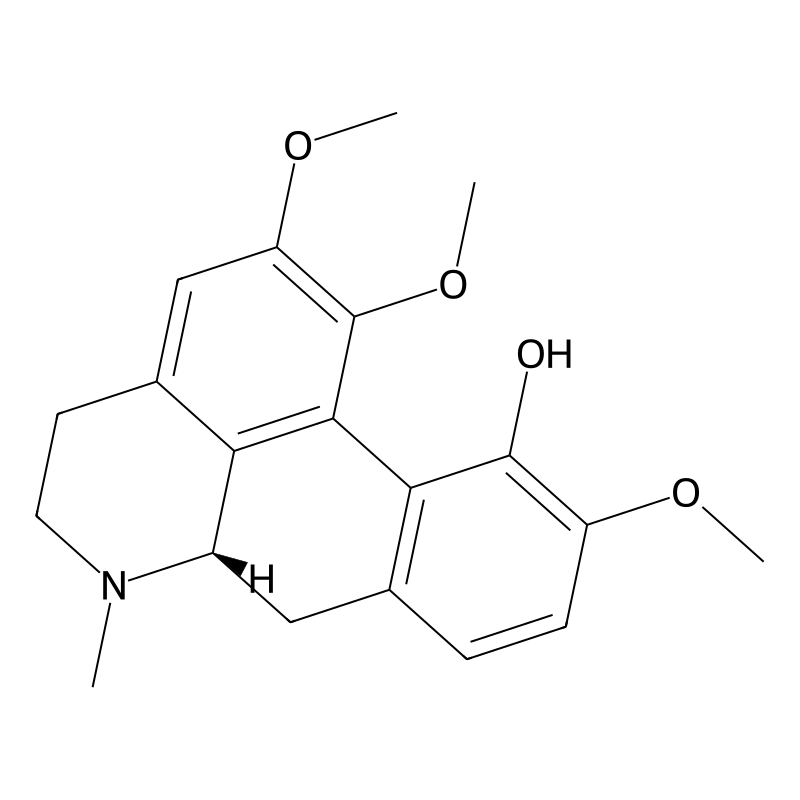

Isocorydine (CAS 475-67-2) is a highly purified aporphine alkaloid isolated from Papaveraceae species, utilized as a critical reference standard in pharmacological and analytical B2B procurement [1]. Characterized by a single free phenolic hydroxyl group and a weakly acidic to basic amphoteric profile, it is structurally distinct from other common isoquinolines [2]. In industrial and pre-clinical material selection, Isocorydine is prioritized over crude botanical extracts due to its highly specific biological profile—most notably its quantifiable induction of G2/M cell cycle arrest in hepatocellular carcinoma without baseline toxicity to normal hepatocytes [1]. Its defined stereochemistry and purity make it an indispensable baseline material for reproducible in vitro cardiovascular, anti-cancer, and metabolic assays, where off-target liabilities must be strictly controlled [2].

Research Fit

Procuring crude Corydalis extracts or substituting Isocorydine with related aporphine or protoberberine alkaloids (such as boldine, corydine, or berberine) introduces severe experimental confounders that derail downstream applications. Structurally, Isocorydine is a positional isomer of corydine; however, this slight shift in the methoxy and hydroxyl group positions drastically alters its acid-base equilibrium and transition metal chelation capacity [1]. For instance, substituting Isocorydine with the common aporphine boldine shifts the pKa from 11.75 to 9.16, which will cause unexpected ionization and yield loss during pH-dependent liquid-liquid extraction or HPLC mobile phase formulation [1]. Furthermore, substituting with widely available isoquinolines like berberine introduces severe hERG potassium channel blockade (IC50 ~3.1 µM), creating false-positive cardiotoxicity in pre-clinical cellular models where Isocorydine scaffolds maintain a clean cardiac safety profile[2].

Substitution Risk

References

- [1] Hasan, et al. 'Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities.' Scientific Reports 6, 21833 (2016).

- [2] Rad, S.Z., et al. 'Toxicology effects of Berberis vulgaris (barberry) and its active constituent, berberine: a review.' Iranian Journal of Basic Medical Sciences 20(5): 516-529 (2017).

Formulation Stability: High pKa Dictates Extraction and Buffer Selection

Isocorydine demonstrates a uniquely high acid dissociation constant compared to other common aporphine alkaloids. Quantitative UV-vis spectrophotometric studies reveal that Isocorydine possesses a pKa of 11.75, whereas the widely used comparator boldine has a significantly lower pKa of 9.16 [1]. This means Isocorydine remains in its neutral form across a much broader acidic to neutral pH range and requires highly alkaline conditions (pH > 11.75) for deprotonation.

| Evidence Dimension | Acid dissociation constant (pKa) |

| Target Compound Data | Isocorydine: pKa = 11.75 |

| Comparator Or Baseline | Boldine: pKa = 9.16 |

| Quantified Difference | 2.59 pH unit difference in deprotonation threshold |

| Conditions | UV-vis spectra monitored in 2% v/v acetonitrile at 35 °C across pH 1.0 to 13.5 |

Buyers formulating mobile phases for HPLC or designing liquid-liquid extraction protocols must select Isocorydine-specific pH buffers to prevent unexpected ionization and loss of yield.

Pre-Clinical Cardiac Safety: hERG Channel Off-Target Liability

Isoquinoline and protoberberine alkaloids frequently suffer from severe cardiotoxicity due to hERG potassium channel inhibition. While the common benchmark berberine strongly blocks hERG channels with an IC50 of 3.1 µM [1], Isocorydine and its direct derivative scaffolds maintain a highly favorable cardiac safety profile, demonstrating hERG inhibition IC50 values greater than 40 µM [2].

| Evidence Dimension | hERG K+ channel inhibition (IC50) |

| Target Compound Data | Isocorydine scaffolds: IC50 > 40 µM |

| Comparator Or Baseline | Berberine: IC50 = 3.1 ± 0.5 µM |

| Quantified Difference | >12-fold reduction in hERG channel blockade liability |

| Conditions | In vitro patch-clamp assays (HEK-293 cells / Xenopus oocytes) |

Procuring Isocorydine provides a structurally related alkaloid scaffold that bypasses the fatal cardiotoxic liabilities of berberine in pre-clinical drug development.

Cytotoxic Selectivity in Hepatocellular Carcinoma (HCC) Workflows

Crude alkaloid extracts often exhibit broad-spectrum toxicity, but highly purified Isocorydine demonstrates remarkable selectivity for cancer cells. In vitro assays show that Isocorydine inhibits the proliferation of HCC cell lines (such as Huh7 and SMMC-7721) with an IC50 of 200–300 µg/mL. In stark contrast, when applied to the immortalized normal human liver cell line L-02 at these exact same concentrations, the growth inhibition rate is less than 1% [1].

| Evidence Dimension | Cell growth inhibition rate at 200-300 µg/mL |

| Target Compound Data | Normal L-02 hepatocytes: <1% inhibition |

| Comparator Or Baseline | HCC cell lines Huh7/SMMC-7721: 50% inhibition (IC50) |

| Quantified Difference | >50-fold difference in cytotoxic sensitivity between cancerous and normal liver cells |

| Conditions | 48-hour MTT assay and Annexin V/7-AAD double staining |

This extreme selectivity makes pure Isocorydine an essential procurement choice for laboratories requiring a targeted positive control for G2/M phase arrest in liver cancer research without confounding baseline hepatotoxicity.

Transition Metal Chelation for Controlled Antioxidant Assays

The single free phenolic hydroxyl group of Isocorydine gives it specific transition metal chelation properties compared to standard chelators. Isocorydine exhibits a ferrous ion (Fe2+) chelation IC50 of 88 µM. Compared to the universal benchmark EDTA (IC50 = 20 µM), Isocorydine requires approximately a 4.5-fold excess to achieve complete iron chelation in solution, whereas its isomer corydine chelates nearly all ferrous ions at a 10-fold excess [1].

| Evidence Dimension | Ferrous ion (Fe2+) chelation IC50 |

| Target Compound Data | Isocorydine: IC50 = 88 µM |

| Comparator Or Baseline | EDTA: IC50 = 20 µM |

| Quantified Difference | 4.4-fold higher IC50 (weaker, moderate chelation profile) |

| Conditions | In vitro iron chelation assay |

Procuring Isocorydine allows researchers to introduce a moderate, self-limiting antioxidant and chelator into assays where aggressive chelators like EDTA would destructively strip essential metalloenzymes.

Pre-clinical Hepatocellular Carcinoma (HCC) Drug Development

Driven by its >50-fold selectivity for HCC cells over normal L-02 hepatocytes, Isocorydine is the ideal reference compound for screening G2/M cell cycle arrest pathways and evaluating targeted anti-cancer formulations without the confounding baseline hepatotoxicity seen in crude extracts [1].

Alkaloid Scaffold Optimization for Cardiovascular Drugs

Because Isocorydine lacks the severe hERG channel liability (IC50 > 40 µM) seen in protoberberines like berberine, it serves as a superior, low-toxicity starting scaffold for synthesizing vasodilatory and anti-arrhythmic derivatives in pre-clinical pharmacology[1].

Standardization of Aporphine Extraction and HPLC Workflows

With its precisely defined pKa of 11.75, Isocorydine is a critical analytical standard for calibrating reverse-phase HPLC mobile phases and validating pH-dependent liquid-liquid extraction protocols for complex Papaveraceae botanical extracts, ensuring high recovery yields [2].

Application Fit Matrix

References

- [1] Sun, H., et al. 'Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis.' PLoS ONE 7(5): e36808 (2012).

- [2] Hasan, et al. 'Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities.' Scientific Reports 6, 21833 (2016).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Variation of the alkaloid content of Peumus boldus (boldo)

Gonzalo Fuentes-Barros, Sebastián Castro-Saavedra, Leonel Liberona, Williams Acevedo-Fuentes, Cristian Tirapegui, César Mattar, Bruce K CasselsPMID: 29454020 DOI: 10.1016/j.fitote.2018.02.020

Abstract

Eighteen alkaloids were detected in the bark, leaves, wood and roots of Peumus boldus, including traces of secoboldine, N-methylsecoboldine (boldine methine), glaucine and norreticuline, not reported previously as constituents of this species. Using appropriate standards, we quantified thirteen of them by UHPLC-MS/MS. Boldine was dominant in the bark, and laurolitsine in wood and roots. The alkaloid composition of the leaves, determined for 130 individually identified trees, classified by age and sex, was highly variable, where N-methyllaurotetanine, laurotetanine, coclaurine and in some cases isocorydine predominated, but not boldine.[Research on anticancer activity of isocorydine and its derivatives]

Qian Yan, Ru-Xia Li, Ai-Yi Xin, Jun-Xi Liu, Wen-Guang Li, Duo-Long DiPMID: 29171235 DOI: 10.19540/j.cnki.cjcmm.20170512.008

Abstract

Isocorydine and its analogs were extracted from Dicranostigma leptopodum and Stephania yunnanensis through the method of natural products chemistry. Its derivatives were prepared by chemical structure modifications from isocorydine. MTT method was used to study the inhibitory effect of those compounds on the growth of HepG2, HeLa and MGC-803 cancer cell lines in vitro. The results showed that isocorydine and its analogs all have the growth inhibition for those cancer cell lines. This paper investigated the structure-activity relationship of isocorydine and its derivatives with anticancer activity in the aspect of stereochemical structure, functional groups positions of the compounds and the electron density of aromatic rings based on the single crystal diffraction structure and the molecular docking of EGFR and isocorydine.Design, synthesis, and anticancer properties of isocorydine derivatives

Qian Yan, Ruxia Li, Aiyi Xin, Yin Han, Yanxia Zhang, Junxi Liu, Wenguang Li, Duolong DiPMID: 29103873 DOI: 10.1016/j.bmc.2017.10.027

Abstract

Isocorydine (ICD), an aporphine alkaloid, is widely distributed in nature. Its ability to target side population (SP) cells found in human hepatocellular carcinoma (HCC) makes it and its derivative 8-amino-isocorydine (NICD) promising chemotherapeutic agents for the treatment of HCC. To improve the anticancer activity of isocorydine derivatives, twenty derivatives of NICD were designed and synthesized through chemical structure modifications of the aromatic amino group at C-8. The anti-proliferative activities of all synthesized compounds against human hepatocellular (HepG2), cervical (HeLa), and gastric (MGC-803) cancer cell lines were evaluated using an MTT assay. The results showed that all the synthetic compounds had some tumor cell growth inhibitory activity. The compound COM33 (24) was the most active with ICvalues under 10 μM (IC

for HepG2 = 7.51 µM; IC

for HeLa = 6.32 μM). FICD (12) and COM33 (24) were selected for further investigation of their in vitro and in vivo activities due to their relatively good antiproliferative properties. These two compounds significantly downregulated the expression of four key proteins (C-Myc, β-Catenin, CylinD1, and Ki67) in HepG2 cells. The tumor inhibition rate of COM33 (24) in vivo was 73.8% after a dose 100 mg/kg via intraperitoneal injection and the combined inhibition rate of COM33 (24) (50 mg/kg) with sorafenib (50 mg/kg) was 66.5%. The results indicated that these isocorydine derivatives could potentially be used as targeted chemotherapy agents or could be further developed in combination with conventional chemotherapy drugs to target cancer stem cells (CSCs) and epithelial-to-mesenchymal transition (EMT), the main therapeutic targets in HCC.

Computer-Aided

Ali Bakiri, Jane Hubert, Romain Reynaud, Sylvie Lanthony, Dominique Harakat, Jean-Hugues Renault, Jean-Marc NuzillardPMID: 28414230 DOI: 10.1021/acs.jnatprod.6b01063

Abstract

A computer-aided,C NMR-based dereplication method is presented for the chemical profiling of natural extracts without any fractionation. An algorithm was developed in order to compare the

C NMR chemical shifts obtained from a single routine spectrum with a set of predicted NMR data stored in a natural metabolite database. The algorithm evaluates the quality of the matching between experimental and predicted data by calculating a score function and returns the list of metabolites that are most likely to be present in the studied extract. The proof of principle of the method is demonstrated on a crude alkaloid extract obtained from the leaves of Peumus boldus, resulting in the identification of eight alkaloids, including isocorydine, rogersine, boldine, reticuline, coclaurine, laurotetanine, N-methylcoclaurine, and norisocorydine, as well as three monoterpenes, namely, p-cymene, eucalyptol, and α-terpinene. The results were compared to those obtained with other methods, either involving a fractionation step before the chemical profiling process or using mass spectrometry detection in the infusion mode or coupled to gas chromatography.

Chemical profiling of the tuber of Stephania cambodica Gagnep. (Menispermaceae) and analytical control by UHPLC-DAD

Chhavarath Dary, Sok-Siya Bun, Gaëtan Herbette, Fathi Mabrouki, Hot Bun, Sothea Kim, Florian Jabbour, Sovanmoly Hul, Béatrice Baghdikian, Evelyne OllivierPMID: 27976592 DOI: 10.1080/14786419.2016.1247077

Abstract

A new aporphine glycoside (1), named 'angkorwatine', and eight known alkaloids: oblongine (2), stepharine (3), asimilobine-β-d-glucopyranoside (4), isocorydine (5), tetrahydropalmatine (THP) (6), jatrorrhizine (7), palmatine (PAL) (8), and roemerine (ROE) (9) were simultaneously isolated from the tuber of Stephania cambodica. The development and validation of UHPLC-DAD method was carried out for the quantification of marker compounds (PAL, ROE, THP) of S. cambodica. In addition to good selectivity and linearity (r> 0.997), trueness, precision, and accuracy of the method did not exceed the acceptance limit of ±10% for ROE, THP and ±20% for PAL. Consequently, this method is able to provide accurate results between 1.39-4.18 μg/mL, 2.01-30.72 μg/mL, and 4.29-64.42 μg/mL for PAL, ROE, and THP, respectively. This study shows that the validated UHPLC method is a rapid, innovative and effective analytical approach to control quality of tubers of S. cambodica and to regulate the usage of this plant in traditional medicine.

Derivate Isocorydine (d-ICD) Suppresses Migration and Invasion of Hepatocellular Carcinoma Cell by Downregulating ITGA1 Expression

Xiaoqin Liu, Hua Tian, Hong Li, Chao Ge, Fangyu Zhao, Ming Yao, Jinjun LiPMID: 28264467 DOI: 10.3390/ijms18030514

Abstract

In our previous studies, we found that isocorydine (ICD) could be a potential antitumor agent in hepatocellular carcinoma (HCC). Derivate isocorydine (d-ICD), a more effective antitumor agent, has been demonstrated to inhibit proliferation and drug resistance in HCC. In order to investigate the potential role of d-ICD on HCC cell migration and its possible mechanism, wound healing assay, trans-well invasion assay, western blot analysis, and qRT-PCR were performed to study the migration and invasion ability of HCC cells as well as relevant molecular alteration following d-ICD treatment. Results indicated that the migration and invasion ability of HCC cells were suppressed when cultured with d-ICD. Meanwhile, the expression level ofwas markedly reduced. Furthermore, we found that

promotes HCC cell migration and invasion in vitro, and that

can partly reverse the effect of d-ICD-induced migration and invasion suppression in HCC cells. In addition, dual luciferase reporter assay and chromatin immunoprecipitation assay were used to study the expression regulation of

, and found that

directly upregulates

expression and d-ICD inhibits

expression. Taken together, these results reveal that d-ICD inhibits HCC cell migration and invasion may partly by downregulating

/

expression.

Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata

Azeana Zahari, Abdulwali Ablat, Noridayu Omer, Mohd Azlan Nafiah, Yasodha Sivasothy, Jamaludin Mohamad, Mohammad Niyaz Khan, Khalijah AwangPMID: 26898753 DOI: 10.1038/srep21517

Abstract

The UV-vis spectra of isocorydine 1, norisocorydine 2 and boldine 3 were studied in 2% v/v acetonitrile, at constant ionic strength (0.1 M NaCl, 35 degree Celsius). The pK(a) values of isocorydine 1 and norisocorydine 2 were 11.75 and 12.07, respectively. Boldine 3 gave a pK(a) value of 9.16 and 10.44. All of the alkaloids 1-3 were stable at physiological pH; thereby all of them will not ionize, thus permitting the basic nitrogen to be protonated and accumulated within the acidic food vacuole of Plasmodium via pH trapping. Subsequently, acidic food vacuoles that have been neutralized by alkaloids would result in enhancement of the antiplasmodial activity. The alkaloids showed antiplasmodial activity against Plasmodium falciparum and antioxidant activities; DPPH radical scavenging, metal chelating and ferric reducing power. The antioxidant properties of the alkaloids under investigation revealed that in addition to the antiplasmodial activity, the alkaloids can also prevent oxidative damage. It can be prevented by binding free heme and neutralizing the electrons produced during the Plasmodium falciparum mediated haemoglobin destruction in the host. Slightly basic properties of the aforementioned alkaloids, along with their antioxidant activities, are advantageous in improving the suppression of malaria infection that cause less damage to the host.Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity

Hui Wang, Xin Cheng, Shujun Kong, Zixian Yang, Hongmei Wang, Qiuyan Huang, Jingyu Li, Cheng Chen, Yunshu MaPMID: 27916812 DOI: 10.3390/molecules21121555

Abstract

Some aporphine alkaloids, such as crebanine, were found to present arrhythmic activity and also higher toxicity. A series of derivatives were synthesized by using three kinds of aporphine alkaloids (crebanine, isocorydine, and stephanine) as lead compounds. Chemical methods, including ring-opening reaction, bromination, methylation, acetylation, quaternization, and dehydrogenation, were adopted. Nineteen target derivatives were evaluated for their antiarrhythmic potential in the mouse model of ventricular fibrillation (VF), induced by CHCl₃, and five of the derivatives were investigated further in the rat model of arrhythmia, induced by BaCl₂. Meanwhile, preliminary structure-activity/toxicity relationship analyses were carried out. Significantly,-acetamidesecocrebanine (

), three bromo-substituted products of crebanine (

,

,

),

-methylcrebanine (

), and dehydrostephanine (

) displayed antiarrhythmic effects in the CHCl₃-induced model. Among them, 7.5 mg/kg of

was able to significantly reduce the incidence of VF induced by CHCl₃ (

< 0.05), increase the number of rats that resumed sinus rhythm from arrhythmia, induced by BaCl₂ (

< 0.01), and the number of rats that maintained sinus rhythm for more than 20 min (

< 0.01). Therefore,

showed remarkably higher antiarrhythmic activity and a lower toxicity (LD

= 59.62 mg/kg, mice), simultaneously, indicating that

could be considered as a promising candidate in the treatment of arrhythmia. Structural-activity analysis suggested that variationsin antiarrhythmic efficacy and toxicity of aporphines were related to the C-1,C-2-methylenedioxy group on ring A, restricted ring B structural conformation,

-quaternization of ring B, levoduction of 6a in ring C, and the 8-, 9-, 10-methoxy groups on ring D on the skeleton.

Derivate isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis

Lijuan Chen, Hua Tian, Meng Li, Chao Ge, Fangyu Zhao, Lixing Zhang, Hong Li, Junxi Liu, Tingpu Wang, Ming Yao, Jinjun LiPMID: 26596832 DOI: 10.1007/s13277-015-4362-6

Abstract

We have previously demonstrated that isocorydine (ICD) can be served as a potential antitumor agent in hepatocellular carcinoma (HCC). A novel derivate of isocorydine (d-ICD) could significantly improve its anticancer activity in tumors. However, the molecular mechanisms of d-ICD on HCC cells remain to be unclear. In this study, we observed that d-ICD inhibited cell proliferation and induced apoptosis of HCC cells in a concentration-dependent manner. We found d-ICD induced G2/M cycle arrest of HCC cells via DNA damage 45 alpha (GADD45A) and p21 pathway in vitro and in vivo. In d-ICD-treated cells, cell cycle-related proteins cyclin B1 and p-CDC2 were upregulated and p-cyclin B1, CDC2, and E2F1 were inhibited. p21 expression can be reversed by knockdown of GADD45A in d-ICD-treated HCC cells. Enforced expression of CCAAT/enhancer-binding protein β (C/EBPβ) in combination with d-ICD enhanced the p21 expression in HCC cells. Furthermore, the luciferase reporter assay showed that upregulation of GADD45A by C/EBPβ was achieved through the increase of GADD45A promoter activity. These findings indicate that d-ICD inhibits cell proliferation and induces cell cycle arrest through activation of C/EBPβ-GADD45A-p21 pathway in HCC cells. d-ICD might be a promising chemotherapeutic agent for the treatment of HCC.An isocorydine derivative (d-ICD) inhibits drug resistance by downregulating IGF2BP3 expression in hepatocellular carcinoma

Meng Li, Lixing Zhang, Chao Ge, Lijuan Chen, Tao Fang, Hong Li, Hua Tian, Junxi Liu, Taoyang Chen, Guoping Jiang, Haiyang Xie, Ying Cui, Ming Yao, Jinjun LiPMID: 26327240 DOI: 10.18632/oncotarget.4438

Abstract

In our previous studies, we reported that CD133(+) cancer stem cells (CSCs) were chemoresistant in hepatocellular carcinoma (HCC) and that isocorydine treatment decreased the percentage of CD133(+) CSCs. Here, we found that a derivative of isocorydine (d-ICD) inhibited HCC cell growth, particularly among the CD133(+) subpopulation, and rendered HCC cells more sensitive to sorafenib treatment. d-ICD inhibited IGF2BP3 expression in a time-dependent manner, and IGF2BP3 expression negatively correlated with d-ICD-induced growth suppression. IGF2BP3 overexpression enriched the CD133(+) CSC subpopulation in HCC, enhanced tumor sphere formation and suppressed the cytotoxic effects of sorafenib and doxorubicin. The expression of drug resistance-related genes, including ABCB1 and ABCG2, and the CSC marker CD133 expression was increased after IGF2BP3 overexpression. The significance of these observations was underscored by our findings that high IGF2BP3 expression predicted poor survival in a cohort of 236 patients with HCC and positively correlated with ABCG2 and CD133 expression in vivo. These results suggested that the d-ICD may inhibit HCC cells growth by IGF2BP3 decrease and that IGF2BP3 may serve as a therapeutic target for HCC.Explore Compound Types